3,5-Di-tert-butylbenzoic acid
Overview
Description
3,5-Di-tert-butylbenzoic acid is a useful research compound. Its molecular formula is C15H22O2 and its molecular weight is 234.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis Processes : It has been used in cyclic synthesis processes, particularly in the synthesis of 3,5-Di-tert-butyl-4-hydroxybenzoic acid, involving bismuth-based C-H bond activation and CO2 insertion chemistry (Kindra & Evans, 2014).
Metabolism Studies : This compound plays a role in the study of the metabolism of 3,5-di-tert-butyl-4-hydroxytoluene (BHT) in rats and humans, where it appears as a major metabolite (Daniel, Gage, & Jones, 1968).
Pharmaceutical Research : It has been used in the development of lipophilic benzoxazoles with potential antibacterial activity against Mycobacterium tuberculosis and other strains (Vinšová et al., 2004).
Antioxidant Properties : 3,5-Di-tert-butylbenzoic acid has been utilized in synthesizing compounds to test their antioxidant properties (Shakir, Ariffin, & Abdulla, 2014).
Chemical Property Analysis : Studies have been conducted to understand the steric effects and resonance in similar compounds, which can be relevant in understanding the behavior of this compound (Böhm & Exner, 2001).
Electrochemical Synthesis : This acid has been used in the electrochemical synthesis of benzoxazole derivatives, demonstrating its versatility in green chemistry applications (Salehzadeh, Nematollahi, & Hesari, 2013).
Clinical Trials : It has been involved in the synthesis of isotopically labeled retinoic acid receptor ligands like ALRT1550, which are in clinical trials for chemotherapy (Bennani et al., 1998).
Self-Assembly Research : It contributes to studies in self-assembly, particularly in layered molecular arrays derived from similar compounds (Armstrong et al., 2002).
Antioxidant Synthesis : Its role in synthesizing monomeric antioxidants for blending and radical grafting processes has been explored (Manteghi, Ahmadi, & Arabi, 2016).
Physicochemical Property Analysis : The properties relevant to its application in extraction technology have been studied, including solubility and acid-base properties (Pashkina, Gusev, & Radushev, 2014).
Safety and Hazards
3,5-Di-tert-butylbenzoic acid may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Mechanism of Action
Mode of Action
The compound’s structure, which includes two tert-butyl groups and a carboxylic acid group, suggests it may interact with its targets through hydrophobic interactions and hydrogen bonding .
Biochemical Pathways
Without identified targets, it’s challenging to determine the specific biochemical pathways affected by 3,5-Di-tert-butylbenzoic acid. It’s worth noting that benzoic acid derivatives can participate in various biochemical processes, potentially influencing pathways related to cellular metabolism and signaling .
Pharmacokinetics
The compound’s hydrophobic nature suggests it may have low water solubility, potentially affecting its absorption and distribution .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound’s ionization state and thus its reactivity can be affected by pH .
Properties
IUPAC Name |
3,5-ditert-butylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-14(2,3)11-7-10(13(16)17)8-12(9-11)15(4,5)6/h7-9H,1-6H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTSLPBQVXUAHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20167341 | |
Record name | 3,5-Bis(tert-butyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20167341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16225-26-6 | |
Record name | 3,5-Bis(1,1-dimethylethyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16225-26-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Bis(tert-butyl)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016225266 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Bis(tert-butyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20167341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-bis(tert-butyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.667 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the bulky tert-butyl groups in 3,5-di-tert-butylbenzoic acid?
A1: The presence of the two tert-butyl groups in this compound leads to interesting steric effects. [] These bulky groups can influence the reactivity of the molecule, for example, by accelerating reactions like the Schmidt reaction due to steric assistance. Additionally, the tert-butyl groups can affect the molecule's binding affinity to targets, which is relevant in drug design. []
Q2: How do substituents on the benzene ring of this compound affect its acidity?
A2: Research has shown that the presence of halogens (chlorine, bromine, iodine) at the 2-position of the benzene ring in this compound leads to an unexpected increase in the dissociation constant (pKa) of the acid. [, ] This effect might be explained by the electronic interactions between the halogen substituents and the carboxyl group.
Q3: Has this compound been used in the synthesis of any biologically active compounds?
A3: Yes, this compound serves as a crucial starting material in the synthesis of ALRT1550 (also known as (2E,4E,6E)-7-(3,5-di-tert-butylphenyl)-3-methylocta-2,4,6-trienoic acid). [] ALRT1550 is a potent retinoic acid receptor ligand with antiproliferative properties, currently undergoing clinical trials for chemotherapy.
Q4: Can this compound act as a ligand in coordination chemistry?
A4: Absolutely. Research shows that this compound can act as a ligand, forming polynuclear complexes with various metal ions like cobalt(II). [] Additionally, it has been used to synthesize heterometallic trinuclear complexes with cadmium, cobalt, and copper. [] This property makes it valuable in developing new materials with unique magnetic properties.
Q5: Is there structural information available for this compound?
A5: Yes, the crystal structure of this compound (DTBB) has been determined. [] This information is crucial in understanding the molecule's physical properties and potential applications in various fields.
Q6: Are there any reported methods for synthesizing derivatives of this compound?
A6: Researchers have successfully synthesized various chlorinated derivatives of 3,5-di-tert-butylbenzene using 3,5-di-tert-butylacetanilide and this compound as starting materials. [] This showcases the versatility of this compound as a building block for synthesizing more complex molecules.
Q7: What are the potential applications of this compound and its derivatives?
A7: Given its structural features and reactivity, this compound holds potential for various applications:
- Ligand in coordination chemistry: Its ability to form complexes with metal ions can be utilized in developing new materials with tailored magnetic properties. [, ]
- Building block for organic synthesis: It serves as a precursor for synthesizing more complex molecules, including biologically active compounds like ALRT1550. []
- Catalyst or reagent: Its steric properties may offer advantages in specific reactions, potentially leading to new catalytic applications. []
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